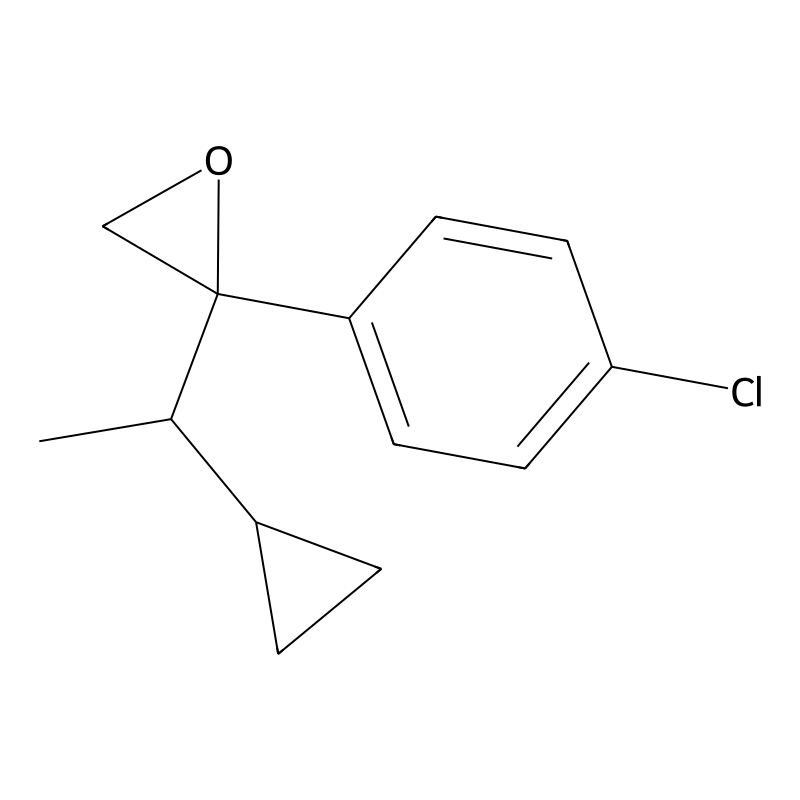

2-(4-Chlorophenyl)-2-(1-cyclopropylethyl)oxirane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(4-Chlorophenyl)-2-(1-cyclopropylethyl)oxirane is an organic compound characterized by its epoxide structure, which includes a three-membered cyclic ether. The compound has a molecular formula of C₁₃H₁₅ClO and a molecular weight of approximately 222.71 g/mol. Its structural formula features a chlorophenyl group and a cyclopropylethyl moiety, contributing to its unique chemical properties and biological activities .

As an epoxide, 2-(4-Chlorophenyl)-2-(1-cyclopropylethyl)oxirane is reactive due to the strained three-membered ring. It can participate in various nucleophilic ring-opening reactions, which are significant in organic synthesis. Common nucleophiles include water, alcohols, and amines, leading to the formation of diols or other substituted products. The reactivity profile of this compound makes it valuable in synthetic organic chemistry for constructing complex molecules .

This compound has been investigated for its biological properties, particularly in the context of epilepsy treatment. It is used as an adjunctive therapy alongside other antiepileptic drugs, demonstrating efficacy in managing seizures . Additionally, studies indicate that it may exhibit anti-inflammatory and analgesic effects, although further research is needed to fully elucidate its pharmacological profile and mechanisms of action .

The synthesis of 2-(4-Chlorophenyl)-2-(1-cyclopropylethyl)oxirane can be achieved through various methods. One notable approach involves the reaction of 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one with a suitable oxidizing agent to form the epoxide. This method highlights the importance of controlling reaction conditions to optimize yield and purity . Other synthetic routes may involve different starting materials or catalysts tailored for specific applications.

Beyond its use in epilepsy treatment, 2-(4-Chlorophenyl)-2-(1-cyclopropylethyl)oxirane has potential applications in medicinal chemistry and material science. Its reactivity allows for incorporation into larger molecular frameworks, making it useful in drug development and polymer chemistry. The compound's structural characteristics may also lend themselves to applications in designing new therapeutic agents targeting various biological pathways .

Research on the interactions of 2-(4-Chlorophenyl)-2-(1-cyclopropylethyl)oxirane with other compounds has revealed insights into its pharmacokinetics and potential drug-drug interactions. Studies indicate that it may affect the metabolism of co-administered drugs by influencing cytochrome P450 enzymes. Understanding these interactions is crucial for optimizing therapeutic regimens and minimizing adverse effects in clinical settings .

Several compounds share structural similarities with 2-(4-Chlorophenyl)-2-(1-cyclopropylethyl)oxirane, each exhibiting unique properties:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one | Ketone functional group | Precursor for oxirane synthesis |

| 2-(4-Fluorophenyl)-2-(1-cyclopropylethyl)oxirane | Fluorine substitution on phenyl group | Potentially similar pharmacological effects |

| 3-(4-Chlorophenyl)-3-(1-cyclopropylethyl)oxirane | Different positioning of substituents | Varies; less studied |

The uniqueness of 2-(4-Chlorophenyl)-2-(1-cyclopropylethyl)oxirane lies in its specific combination of functional groups and structural arrangement, which influences its reactivity and biological activity compared to these similar compounds.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard